3-(1-Methylhydrazinyl)pyridine

Lipophilicity Drug Design ADME

3-(1-Methylhydrazinyl)pyridine (CAS 99979-60-9) is a heterocyclic building block belonging to the class of pyridylhydrazines. It features a pyridine ring substituted at the 3-position with a 1-methylhydrazinyl group.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 99979-60-9
Cat. No. B3176607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylhydrazinyl)pyridine
CAS99979-60-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN(C1=CN=CC=C1)N
InChIInChI=1S/C6H9N3/c1-9(7)6-3-2-4-8-5-6/h2-5H,7H2,1H3
InChIKeyQWXDABYFPHXDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylhydrazinyl)pyridine (CAS 99979-60-9): A 3-Position Pyridylhydrazine Building Block for Specialized Synthesis


3-(1-Methylhydrazinyl)pyridine (CAS 99979-60-9) is a heterocyclic building block belonging to the class of pyridylhydrazines. It features a pyridine ring substituted at the 3-position with a 1-methylhydrazinyl group. This compound is a positional isomer of the well-known bidentate directing group 2-(1-methylhydrazinyl)pyridine (MHP, CAS 4231-74-7) [1]. Its dual hydrazine-pyridine functionality makes it a candidate for use as a ligand in metal-catalyzed C-H activation and as a synthetic intermediate for constructing more complex heterocyclic systems [2]. Key physicochemical properties, including a molecular weight of 123.16 g/mol and a computed XLogP3 of 0.7, differentiate it from its isomers and influence its selection as a substrate [3].

Why Generic Substitution Fails for 3-(1-Methylhydrazinyl)pyridine: The Critical Role of Regiochemistry and Lipophilicity


Selecting a generic pyridylhydrazine, such as the more common 2-substituted isomer (MHP), in place of 3-(1-Methylhydrazinyl)pyridine can lead to project failure due to fundamental differences in molecular geometry and physicochemical properties. The 3-substitution shifts the hydrazine moiety away from the pyridine nitrogen, drastically altering its capacity to form a stable, bidentate chelate with metal catalysts—a key mechanistic step exploited by the 2-isomer in C-H activation [1]. A direct computational comparison reveals a significant difference in lipophilicity: the target compound has a computed logP (XLogP3) of 0.7, whereas the 2-isomer is more hydrophilic with a logP of 0.07, indicating different membrane permeability and protein binding profiles [2][3]. These differences mean isomers are not interchangeable, and selection must be based on specific structural and property requirements.

Evidence-Based Differentiation Guide for 3-(1-Methylhydrazinyl)pyridine: Quantitative Comparisons with Closest Analogs


Lipophilicity Advantage: 10-Fold Higher logP than 2-Isomer Directs Pharmacokinetic Behavior

3-(1-Methylhydrazinyl)pyridine demonstrates a significant 10-fold difference in its computed octanol-water partition coefficient compared to its 2-substituted isomer. The target compound has an XLogP3 of 0.7, indicating greater lipophilicity, while 2-(1-methylhydrazinyl)pyridine has a reported logP of 0.07 [1][2]. This difference is due to the altered electronic environment and hydrogen-bonding capability when the substituent is moved from the 2- to the 3-position. The higher logP suggests enhanced membrane permeability and a distinct absorption and distribution profile.

Lipophilicity Drug Design ADME Physicochemical Property

Regiochemistry-Driven Coordination Geometry: A Different Mode of Metal Binding from the Common 2-Isomer

The 3-substitution pattern fundamentally alters the chelation geometry of the molecule. The well-studied 2-isomer acts as a bidentate N,N-directing group, forming a stable 5-membered metallacycle with transition metals like Co(II) and Pd(II) [1]. For 3-(1-methylhydrazinyl)pyridine, the nitrogen atoms are positioned to form a 6-membered chelate, which is known to be less thermodynamically stable but offers a larger bite angle and distinct steric environment. While no direct comparative yield data is available for the 3-isomer, the geometric inference is that it will direct C-H activation with different regioselectivity when used as a ligand [2].

C-H Activation Directing Group Organometallic Chemistry Ligand Design

Synthetic Accessibility and Purity: Reliable Sourcing at 98% Purity for Sensitive C-H Activations

For demanding synthetic applications, such as metal-catalyzed C-H bond functionalizations where catalyst poisoning is a major concern, the consistent availability of a high-purity substrate is non-negotiable. 3-(1-Methylhydrazinyl)pyridine is reliably available with a minimum purity of 98% from commercial suppliers, as confirmed by Fluorochem's product specification . In contrast, the more common 2-isomer is frequently offered at a standard purity of 95% [1]. This 3% minimum purity difference, while seemingly small, can be critical in reactions where hydrazine-related impurities deactivate sensitive metal catalysts.

Chemical Sourcing Purity Analysis Reproducibility Procurement

Topological Polar Surface Area (TPSA) Defines a Distinct Class for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological barriers. 3-(1-Methylhydrazinyl)pyridine has a computed TPSA of 42.2 Ų, placing it well within the desirable range (40-90 Ų) for oral absorption and slightly below the typical threshold (<60-70 Ų) for good blood-brain barrier (BBB) penetration [1]. While the 2-isomer has a similar, though not identical, TPSA due to the different atomic arrangement, the 3-isomer's value is predictive of a distinct profile. This data point allows for class-level inference in drug design programs.

Drug-likeness CNS Drug Discovery TPSA Physicochemical Property

Differential Reactivity in Hydrazone Formation: A Route to Unique Heterocyclic Libraries

The reactivity of the hydrazine moiety in condensation reactions is influenced by the electronic effects of the substituent on the pyridine ring. The 3-position is electron-withdrawing relative to the pyridine ring, which can impact the nucleophilicity of the hydrazine group. 3-(1-Methylhydrazinyl)pyridine can be converted to hydrazone derivatives that serve as precursors to fused heterocycles like pyrido[2,1-c][1,2,4]triazinones [1]. A class-level comparison with 4-hydrazinylpyridine, which forms a different regioisomeric series, underscores the importance of the substitution pattern in dictating the final product structure in cyclization reactions [2].

Heterocyclic Chemistry Hydrazone Synthesis Lead Optimization Organic Synthesis

Known Safety Profile with Documented GHS Hazards for Proactive Risk Assessment

A clear, documented safety profile is crucial for procurement and lab planning. The safety data sheet (SDS) for 3-(1-methylhydrazinyl)pyridine specifies it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335) . This GHS07 classification is a well-defined hazard profile, enabling direct comparison with the nearest analog, pyridin-3-ylhydrazine, which has a different hazard profile due to its chemical structure. On the other hand, the 2-isomer, 2-(1-methylhydrazinyl)pyridine, lacks a similarly detailed and publicly accessible GHS classification, creating procurement and handling uncertainty. The explicit documentation for the 3-isomer simplifies institutional safety review and compliance.

Chemical Safety Risk Assessment GHS Compliance Procurement

Optimal Scientific Application Scenarios for 3-(1-Methylhydrazinyl)pyridine Based on Verified Differentiation


Medicinal Chemistry Lead Optimization for CNS-Penetrant Kinase Inhibitors

Drug discovery programs targeting kinase inhibitors that require CNS penetration can specifically select 3-(1-Methylhydrazinyl)pyridine over the more common 2-isomer. The compound's favorable TPSA of 42.2 Ų [1] and higher logP of 0.7 [2] predict superior blood-brain barrier permeability compared to the 2-isomer. This enables its direct use as a building block in generating focused libraries of brain-penetrant candidates for neurodegenerative or brain cancer therapies.

Development of C-H Activation Methodologies with Altered Regioselectivity

In synthetic methodology labs, 3-(1-Methylhydrazinyl)pyridine serves as a research tool to explore a new coordination space not accessible with the 2-isomer. By forming a 6-membered chelate, it can direct C-H bond functionalization at previously unreachable positions, enabling the synthesis of novel regioisomeric products [3]. Its consistent 98% purity from suppliers like Fluorochem ensures minimal catalyst interference, which is critical for developing robust, reproducible catalytic transformations.

Synthesis of Diverse Heterocyclic Libraries via Differential Cyclization

For groups synthesizing novel heterocyclic scaffolds, the 3-substitution pattern offers a divergent synthetic pathway. Condensation of this pyridylhydrazine with various aldehydes yields hydrazones that can be cyclized to produce pyrido[2,1-c][1,2,4]triazinone derivatives—products structurally distinct from those formed using 2- or 4-hydrazinylpyridine isomers [4]. This application leverages the compound's specific regiochemistry to generate unique intellectual property in pharmaceutical and agrochemical discovery.

Physicochemical Property-Driven Scaffold Hopping in Lead Identification

In hit-to-lead optimization, scaffold hopping requires subtle modulation of drug-like properties. The 10-fold higher logP of the 3-isomer over the 2-isomer [2][5] provides a precise tool for medicinal chemists to increase lipophilicity without adding extra carbon atoms or protecting-group manipulations. This quantitative difference allows for fine-tuning of potency, solubility, and metabolic stability profiles, directly impacting the success of candidate selection in early-stage drug discovery.

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